3-(3,5-Dimethoxyphenoxy)azetidine
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Overview
Description
3-(3,5-Dimethoxyphenoxy)azetidine is a chemical compound with the molecular formula C11H15NO3. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,5-dimethoxyphenoxy group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxyphenoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the use of microwave-assisted synthesis, which has been shown to be efficient for preparing azetidine derivatives . For example, a study demonstrated the preparation of an azetidine analog from ethyl (2R)-2-(benzhydrylamino)-4-chloro-4-methyl-3-(p-tolylsulfonylamino)pentanoate using trimethylamine and acetonitrile at 70°C for 20 hours .
Industrial Production Methods
Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenoxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying their interactions with biological targets.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethoxyphenoxy)azetidine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some reactivity with azetidines.
Other Azetidines: Various azetidine derivatives with different substituents have been studied for their unique properties and applications.
Uniqueness
3-(3,5-Dimethoxyphenoxy)azetidine is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO3/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
HDRRVIGQAIRECW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2CNC2)OC |
Origin of Product |
United States |
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